Ethyl 4-pentenoate
Description
Significance and Research Trajectories of Unsaturated Esters
Unsaturated esters, as a class of organic compounds, hold considerable significance in chemical research and industrial applications. Their defining feature, the presence of both an ester group and a carbon-carbon double bond, provides a versatile platform for a wide array of chemical reactions, including addition reactions, polymerization, and serving as dienophiles in cycloaddition reactions like the Diels-Alder reaction. cymitquimica.combeilstein-journals.orgnih.gov This dual functionality allows them to act as key building blocks in the synthesis of more complex molecules. cymitquimica.comguidechem.combeilstein-journals.org
Research trajectories involving unsaturated esters are diverse and continually evolving. They are extensively studied for their roles in organic synthesis, including the development of new synthetic methodologies and the creation of valuable intermediates for various industries. cymitquimica.comguidechem.combeilstein-journals.org Their applications span across flavor and fragrance formulations, personal care products, pharmaceuticals, agrochemicals, and materials science, particularly in the production of polymers. ontosight.aicymitquimica.comguidechem.comsapub.orgresearchgate.net The synthesis of α,β-unsaturated esters, for instance, is an active area of research, with methods being developed to improve efficiency and sustainability, including chemo-enzymatic approaches. beilstein-journals.org Atmospheric chemistry also investigates the degradation pathways of unsaturated esters due to their potential impact on air quality as volatile organic compounds. conicet.gov.ar
Evolution of Research Perspectives on Ethyl 4-Pentenoate as a Versatile Substrate
The research perspective on this compound has evolved to recognize it as a versatile substrate in organic synthesis. Initially noted for its use in flavor and fragrance applications due to its characteristic fruity odor, its potential as a reactive molecule for chemical transformations became increasingly apparent. ontosight.aiguidechem.comthegoodscentscompany.com The presence of the terminal alkene and the ester group allows this compound to participate in a variety of reactions. cymitquimica.com
Studies have explored its utility in reactions such as transesterification and as a substrate in palladium-catalyzed alkoxycarbonylation to produce diesters. rsc.orgbeilstein-journals.org While some reactions involving related pentenoic acid have been studied, the specific behavior of the ethyl ester in various synthetic contexts is a subject of ongoing research. For example, investigations into halolactonization reactions have sometimes involved ethyl acetate (B1210297) as a solvent or in workup, revealing related reactivity patterns like transesterification of the corresponding acid. beilstein-journals.org
This compound's structure makes it a valuable starting material or intermediate in the synthesis of other organic compounds, including potential pharmaceutical intermediates and building blocks for polymers. ontosight.aiguidechem.comacs.org Computational studies have also explored the potential biological activities of derivatives of this compound, highlighting its relevance in the discovery of new therapeutic agents. researchgate.net The ongoing research into efficient and selective synthetic routes utilizing this compound underscores its growing importance as a versatile substrate in contemporary chemical research.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H12O2 | ontosight.aicymitquimica.comguidechem.com |
| Molecular Weight | 128.17 g/mol | ontosight.aicymitquimica.comguidechem.com |
| Appearance | Colorless liquid | ontosight.aiguidechem.com |
| Odor | Fruity, Floral, Green fruity aroma | ontosight.aicymitquimica.comguidechem.comthegoodscentscompany.com |
| CAS Number | 1968-40-7 | cymitquimica.comguidechem.comscbt.com |
| Solubility | Soluble in organic solvents, sparingly soluble in water | cymitquimica.comguidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRINJXWDIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062089 | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1968-40-7 | |
| Record name | Ethyl 4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pent-4-en-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 4-PENTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl 4-pentenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Advanced Synthesis Techniques for Ethyl 4 Pentenoate
Direct Esterification Protocols
Direct esterification involves the reaction of 4-pentenoic acid with ethanol (B145695). This is a common method for synthesizing ethyl 4-pentenoate .
Acid-Catalyzed Esterification of 4-Pentenoic Acid with Ethanol
A classic method for the synthesis of this compound is the Fischer esterification, which involves reacting 4-pentenoic acid with ethanol under acidic catalysis . A typical procedure involves dissolving 4-pentenoic acid in ethanol and an additional solvent like benzene, followed by the addition of a strong acid catalyst such as sulfuric acid (H₂SO₄) prepchem.com. The reaction mixture is then typically refluxed prepchem.com.
One reported synthesis details the reaction of 20.73 g (207 mmol) of 4-pentenoic acid with 100 mL of ethanol and 200 mL of benzene, catalyzed by 250 μL of H₂SO₄. The mixture was refluxed for 15 hours until the reaction was complete, as monitored by gas chromatography (GC) prepchem.com.
Optimization of Reaction Parameters in Esterification (e.g., Molar Ratios, Temperature)
Optimization of esterification reactions is crucial for achieving high yields and purity. Key parameters include molar ratios of reactants, temperature, catalyst concentration, and reaction time researchgate.net. For the esterification of carboxylic acids with ethanol, increasing temperature and the ethanol/acid ratio can significantly improve conversion researchgate.net. The removal of water, a byproduct of esterification, is also important to drive the reaction to completion and can be achieved using techniques like a Dean-Stark trap or molecular sieves .
While specific optimization data for the acid-catalyzed esterification of 4-pentenoic acid with ethanol is not extensively detailed in the provided snippets, general principles of esterification optimization apply. Studies on the esterification of other fatty acids with ethanol have shown that a mole ratio of ethanol to acid of 2:1 at 65°C with a sulfuric acid concentration of 0.25 wt% can yield high conversions (up to 98%) iuokada.edu.ng.
Transesterification Approaches
Transesterification is another method for synthesizing this compound. This involves the reaction of 4-pentenoic acid with an alcohol, such as ethanol, in the presence of a catalyst . Transesterification can also involve the reaction of an ester of 4-pentenoic acid with ethanol to exchange the alcohol group. For instance, a patent mentions the use of this compound as a component in transesterification procedures involving polymers google.comgoogle.com.
One multi-step method involves obtaining a 4-pentenoate ester from vinylcarbinol and ortho-acetate through transesterification and rearrangement reactions under catalysis at elevated temperatures (60-200°C) google.com. This intermediate 4-pentenoate can then be hydrolyzed to 4-pentenoic acid google.com.
Multi-Step Synthesis Pathways
This compound can also be synthesized through more complex multi-step routes.
Condensation and Rearrangement Reactions (e.g., from Vinylcarbinol and Ortho-Acetate)
A multi-step method for preparing 4-pentenoic acid (a precursor to this compound) involves using vinylcarbinol and ortho-acetate as starting materials. These reactants undergo transesterification and rearrangement reactions catalyzed by an acidic catalyst at temperatures between 60°C and 200°C for 2 to 20 hours google.com. This process yields a 4-pentenoate ester, which can subsequently be converted to 4-pentenoic acid google.com. Specific examples using triethyl orthoacetate and vinylcarbinol with catalysts like phosphoric acid or propionic acid have been reported, yielding this compound with high purity and good yields (up to 92%) google.com.
| Reactants | Catalyst | Conditions | Product | Yield (%) | Purity (%) |
| Vinylcarbinol + Ortho-acetate | Phosphoric Acid | 80–150°C, 8–16 hours, reflux | This compound | 87.1 | 98.6 |
| Vinylcarbinol + Ortho-acetate | AlCl₃ | 80–150°C, 8–16 hours, reflux | This compound | 92.0 | 98.5 |
| Vinylcarbinol + Ortho-acetate | Propionic Acid | 90-150°C, 4-7 hours, reflux | This compound | 90.2 | 98.9 |
Sequential Saponification and Decarboxylation
Another multi-step approach involves the synthesis of 4-pentenoic acid starting from allyl chloride and diethyl malonate. This route involves a condensation reaction to form 2-allyl diethyl malonate, followed by sequential saponification and decarboxylation to yield 4-pentenoic acid google.com. The 4-pentenoic acid obtained can then be esterified with ethanol to produce this compound .
| Step | Reactants | Conditions | Product | Reported Yield (%) |
| Condensation | Allyl chloride, Diethyl malonate | Alkaline, 20-40°C, 2-4 hours | 2-allyl diethyl malonate | ~90 |
| Saponification | 2-allyl diethyl malonate | Reflux, 2-3 hours | Sodium salt | ~96 |
| Decarboxylation | Sodium salt | 150-200°C | 4-Pentenoic acid | ~95 , 71.05 google.com |
| Esterification | 4-Pentenoic acid, Ethanol | Acidic catalysis | This compound | 70-90 |
Formation from Allyl Chloride and Diethyl Malonate
A multi-step synthesis of this compound can be achieved starting from allyl chloride and diethyl malonate. google.com This process typically involves a sequence of reactions: condensation, saponification, and decarboxylation to produce 4-pentenoic acid, followed by the esterification of 4-pentenoic acid with ethanol.
The initial condensation reaction between allyl chloride and diethyl malonate occurs under alkaline conditions, utilizing bases such as sodium ethoxide or sodium methoxide, to form 2-allyl diethyl malonate. google.com This condensation step can be carried out at temperatures between 20-40 °C for 2-4 hours, reportedly achieving a high reaction yield for 2-allyl diethyl malonate, exceeding 90%. google.com Subsequently, saponification and decarboxylation of 2-allyl diethyl malonate yield 4-pentenoic acid. google.com The final step involves the esterification of 4-pentenoic acid with ethanol, often under acidic catalysis, to produce this compound.
Detailed research findings on the yields for specific steps in this synthesis route have been reported. For instance, obtaining 4-pentenoic acid with a content exceeding 97% through saponification and decarboxylation from 2-allyl diethyl malonate has been documented, with a reported weight yield of 71.05%. google.com
| Step | Reactants | Conditions | Product | Reported Yield (%) | Source |
| Condensation | Allyl chloride, Diethyl malonate | Alkaline conditions (NaOEt, NaOMe), 20-40°C, 2-4 hours | 2-allyl diethyl malonate | >90 | google.com |
| Saponification | 2-allyl diethyl malonate | Reflux, 2-3 hours | Sodium salt of 4-pentenoic acid | Not specified | |
| Decarboxylation | Sodium salt of 4-pentenoic acid | Thermal degradation | 4-pentenoic acid | >97 (content), 71.05 (weight) | google.com |
| Esterification | 4-pentenoic acid, Ethanol | Acidic catalysis | This compound | Not specified |
Sustainable and Biomass-Derived Synthesis Routes
The synthesis of chemicals from biomass-derived feedstocks is an area of growing interest for sustainable production.
Synthesis from γ-Valerolactone (GVL) via Etherification
γ-Valerolactone (GVL) is an organic compound readily obtainable from cellulosic biomass. wikipedia.org While GVL is recognized as a potential platform chemical and can be a precursor for various valuable chemicals, including valeric esters, direct synthesis of this compound specifically via etherification from GVL is not extensively detailed in the provided search results. wikipedia.orgnih.gov Some research explores the synthesis of etherified esters, such as ethyl-4-ethoxy pentanoate, from GVL in the presence of ethanol and catalysts like H-beta zeolite. wikidata.org Additionally, GVL can undergo ring-opening reactions followed by dehydration to produce pentenoates, such as methylpentenoate, when reacted with methanol. chemicalbook.comorganicchemistrytutor.com These examples highlight the potential of GVL as a biomass-derived starting material for the production of related unsaturated esters.
Reductive Etherification of Ethyl Levulinate in Ethanol
Reductive etherification of ethyl levulinate (EL) in ethanol has been investigated as a route to biomass-derived ethers. This process has been shown to produce ethyl-4-ethoxy pentanoate (EEP) with high yield and selectivity. wikidata.org The reaction can be carried out at 140 °C under 0.5 MPa of H₂ using a silica-modified Pd/C catalyst. wikidata.org The proposed mechanism involves a tandem acetalization-hydrogenolysis process, with ethyl-4,4-diethoxy pentanoate as a likely intermediate. wikidata.org While this method focuses on the synthesis of an etherified ester (EEP), it demonstrates the potential for utilizing biomass-derived ethyl levulinate in reductive processes in ethanol.
Ionic Liquid Catalysis in Biomass Transformations
Research into the use of ionic liquids in biomass transformations is ongoing, particularly for the sustainable production of various chemicals. However, specific detailed research findings on the synthesis of this compound utilizing ionic liquid catalysis in biomass transformations were not prominently featured in the provided search results.
Analytical Techniques for Purity Validation and Reaction Monitoring
Ensuring the purity of synthesized this compound and monitoring reaction progress are crucial aspects of its production.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the validation of purity and the analysis of byproducts in chemical synthesis, including that of this compound. GC-MS can be employed post-synthesis to confirm the molecular structure of this compound and to identify the absence of byproducts. The technique allows for the analysis of the molecular ion peak (m/z 142) and the characteristic fragmentation pattern of this compound, which can be cross-referenced with databases such as NIST for accurate identification. GC-MS analysis can also reveal the presence and relative amounts of impurities or byproducts in a reaction mixture. beilstein-journals.org For example, in the analysis of related compounds, GC-MS has been used to identify and quantify byproducts like dibromo compounds and chlorolactones. beilstein-journals.org GC-MS data for this compound includes information such as NIST Number, library matches, total peaks observed, and the m/z values of the most abundant peaks (e.g., m/z 55 and 29). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the structure of organic compounds like this compound by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei nih.govspectrabase.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for unambiguous identification and structural verification.
For this compound, characteristic signals are expected for the different proton and carbon environments within the molecule. The vinyl protons (H₂C= and =CH) will exhibit distinct signals in the ¹H NMR spectrum, typically in the downfield region due to the deshielding effect of the double bond prepchem.com. The methylene (B1212753) protons adjacent to the double bond and the ester group will also show characteristic shifts and coupling patterns prepchem.com. The ethyl group protons (OCH₂CH₃) will appear as a quartet and a triplet, respectively, due to spin-spin coupling prepchem.com.
In the ¹³C NMR spectrum, signals corresponding to the carbonyl carbon of the ester, the alkene carbons, the methylene carbons, and the methyl carbon of the ethyl group are expected prepchem.com. The chemical shifts of these carbons provide further confirmation of the compound's structure.
Detailed NMR data for this compound has been reported. For example, a ¹H NMR spectrum (200 MHz, CDCl₃) shows signals at δ 1.25 (t, J=7.2 Hz, 3 H, CH₃), 2.36 (m, 4 H, CH₂CH₂), 4.14 (q, J=7.2 Hz, 2 H, OCH₂), 4.95-5.13 (m, 2 H, H₂C=), and 5.81 (m, 1 H, =CH) prepchem.com. The corresponding ¹³C NMR spectrum (50 MHz, CDCl₃) shows signals at δ 14.2 (CH₃), 28.6, 33.5 (CH₂CH₂), 115.3 (H₂C=), 136.5 (=CH), and 172.8 (C=O) prepchem.com. These observed shifts and multiplicities are consistent with the expected structure of this compound.
A summary of reported NMR data is provided below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Frequency | Source |
| ¹H | 1.25 | t | 7.2 | CH₃ | CDCl₃ | 200 MHz | prepchem.com |
| ¹H | 2.36 | m | - | CH₂CH₂ | CDCl₃ | 200 MHz | prepchem.com |
| ¹H | 4.14 | q | 7.2 | OCH₂ | CDCl₃ | 200 MHz | prepchem.com |
| ¹H | 4.95-5.13 | m | - | H₂C= | CDCl₃ | 200 MHz | prepchem.com |
| ¹H | 5.81 | m | - | =CH | CDCl₃ | 200 MHz | prepchem.com |
| ¹³C | 14.2 | - | - | CH₃ | CDCl₃ | 50 MHz | prepchem.com |
| ¹³C | 28.6 | - | - | CH₂ | CDCl₃ | 50 MHz | prepchem.com |
| ¹³C | 33.5 | - | - | CH₂ | CDCl₃ | 50 MHz | prepchem.com |
| ¹³C | 115.3 | - | - | H₂C= | CDCl₃ | 50 MHz | prepchem.com |
| ¹³C | 136.5 | - | - | =CH | CDCl₃ | 50 MHz | prepchem.com |
| ¹³C | 172.8 | - | - | C=O | CDCl₃ | 50 MHz | prepchem.com |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, fast, and widely used technique for monitoring the progress of chemical reactions, including the synthesis of this compound . TLC allows chemists to visualize the separation of compounds based on their polarity as they migrate up a stationary phase (typically a silica (B1680970) gel plate) driven by a mobile phase (solvent system).
In the synthesis of this compound from 4-pentenoic acid and ethanol, TLC can be used to track the disappearance of the starting materials (4-pentenoic acid and ethanol) and the appearance of the product (this compound). 4-Pentenoic acid, being a carboxylic acid, is generally more polar than the ester product, this compound. Therefore, on a silica gel plate using a relatively non-polar or moderately polar solvent system, 4-pentenoic acid is expected to have a lower Rf value (retardation factor) compared to this compound.
To monitor the reaction, small aliquots of the reaction mixture are taken at different time points, spotted on a TLC plate, and developed in a suitable solvent system (eluent). Common eluents for esterification reactions might include mixtures of hexane (B92381) and ethyl acetate (B1210297) in varying ratios acs.orggoogle.com. After development, the spots can be visualized using a UV lamp (if the compounds have UV activity) or by staining the plate with a visualizing agent (e.g., iodine vapor, potassium permanganate (B83412) solution) orgsyn.org.
By observing the intensity of the spots corresponding to the starting materials and the product over time, the progress of the reaction can be assessed. The reaction is considered complete when the spot for 4-pentenoic acid has significantly diminished or disappeared, and the spot for this compound has reached its maximum intensity. TLC can also help in identifying the presence of byproducts if they have different polarities and are visible on the plate.
While specific TLC conditions (solvent system ratios, Rf values) for monitoring the synthesis of this compound are not explicitly detailed in all sources, the principle of using TLC to monitor the disappearance of a more polar carboxylic acid starting material and the appearance of a less polar ester product is a standard practice in organic synthesis acs.orggoogle.comorgsyn.org. For instance, TLC monitoring using an ethyl acetate:hexane mixture (e.g., 1:4 or 3:7) is mentioned in the context of monitoring reactions involving esters and carboxylic acids acs.orggoogle.com.
Gravimetric Analysis for Yield Quantification
Gravimetric analysis is a quantitative method used to determine the amount or percentage of a substance by weight. In the context of chemical synthesis, gravimetric analysis is employed to quantify the yield of the isolated product . After the synthesis and purification of this compound, the final product is weighed, and this experimental yield is compared to the theoretical yield to calculate the percentage yield of the reaction .
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency and no loss of material during work-up and purification. It is calculated based on the stoichiometry of the balanced chemical equation and the limiting reactant.
The experimental yield is the actual amount of purified this compound obtained at the end of the synthesis. To perform gravimetric analysis, the isolated this compound is typically dried to remove any residual solvent or moisture and then weighed accurately using an analytical balance.
The percentage yield is calculated using the following formula:
Percentage Yield = (Experimental Yield / Theoretical Yield) × 100%
For example, in a reported synthesis where 20.73 g (207 mmol) of 4-pentenoic acid was used as the starting material, the theoretical yield of this compound (molecular weight 128.17 g/mol ) is 207 mmol * 128.17 g/mol = 26.53 g. If the experimental yield of purified this compound was 20.79 g (162 mmol), the percentage yield would be (20.79 g / 26.53 g) * 100% = 78% prepchem.com.
Gravimetric analysis provides a direct measure of the efficiency of the synthetic route and the effectiveness of the purification steps. It is a crucial step in evaluating and optimizing synthetic procedures.
| Synthesis Step | Starting Material Amount | Product Obtained | Theoretical Yield | Experimental Yield | Percentage Yield |
| Esterification | 20.73 g (207 mmol) 4-pentenoic acid | 20.79 g (162 mmol) this compound | 26.53 g | 20.79 g | 78% |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Pentenoate
Reactions of the Unsaturated Alkenyl Moiety
The terminal double bond in ethyl 4-pentenoate serves as a reactive site for numerous chemical reactions.
Oxidative Transformations (e.g., to 4-Pentenoic Acid with Potassium Permanganate)
Oxidative reactions of the alkene moiety in this compound can lead to the formation of carboxylic acids or other oxygenated products. A common oxidizing agent for this transformation is potassium permanganate (B83412). Under appropriate conditions, potassium permanganate in an aqueous medium can oxidize the terminal alkene to yield 4-pentenoic acid. The kinetics and mechanism of ester oxidation by potassium permanganate have been studied, indicating that the reaction can be first order with respect to both the oxidant and the ester under certain conditions. orientjchem.org
Reductive Transformations (e.g., to 4-Pentanol)
Reduction of the unsaturated alkenyl portion of this compound can result in the saturation of the double bond or further reduction of the ester group. Reduction of this compound can yield 4-pentanol. Lithium aluminum hydride in anhydrous ether is a common reagent for the reduction of esters to primary alcohols.
Cyclopropanation Reactions
Cyclopropanation of the terminal alkene in this compound involves the addition of a carbene or carbenoid species across the double bond, forming a cyclopropane (B1198618) ring. This reaction is a valuable method for constructing three-membered rings.
Rhodium catalysts are widely employed in cyclopropanation reactions involving diazo compounds, which generate the reactive carbenoid species. Rhodium(II) carboxylates, such as dirhodium(II) tetraacetate, are known to effectively catalyze the addition of methyl diazoacetate to alkenes, yielding cyclopropyl (B3062369) esters. rameshrasappan.com Studies have investigated rhodium-catalyzed cyclopropanation reactions of various alkenes with diazoacetates, demonstrating that the choice of catalyst can influence the stereoselectivity and yield of the cyclopropane products. nih.govrsc.org While direct studies specifically detailing the rhodium-catalyzed cyclopropanation of this compound were not extensively found, the general principles of rhodium-catalyzed cyclopropanation of terminal alkenes with diazo esters are applicable. These reactions typically involve the formation of a rhodium-carbenoid intermediate, which then reacts with the alkene.
Achieving high stereoselectivity, particularly cis-selectivity, in cyclopropanation reactions can be challenging and often requires careful control of reaction conditions and catalyst design. Methodological strategies to address stereoselectivity issues in cyclopropanation, including achieving cis-selectivity, have been explored using various catalytic systems. For instance, chiral cobalt(II)-salen complexes have been developed that exhibit high cis- and enantioselectivity in the cyclopropanation of styrene (B11656) derivatives with ethyl diazoacetate. researchgate.netresearchgate.net Rhodium(II) catalysts with specific chiral ligands have also been shown to influence the stereochemical outcome of cyclopropanation reactions, leading to the formation of optically active cyclopropanes with varying degrees of cis/trans and enantioselectivity depending on the catalyst and substrate. nih.govrsc.orgorganic-chemistry.org The design of the catalyst, including the nature of the metal center and the ligands, plays a crucial role in controlling the stereochemical course of the cyclopropanation, allowing for the preferential formation of either cis or trans isomers and enabling asymmetric induction. researchgate.netresearchgate.netharvard.edu
Hydroformylation Reactions
Hydroformylation, also known as the oxo synthesis, is a process that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically yielding aldehydes. This compound can undergo hydroformylation. uni-rostock.de Rhodium catalysts are frequently used in homogeneous hydroformylation reactions. Studies have investigated the rhodium-catalyzed hydroformylation of methyl pentenoates, including mthis compound, using different ligands to influence the reaction outcome. uni-rostock.de The reaction conditions, such as temperature, pressure (syngas composition), and the choice of catalyst and ligand, are critical in determining the regioselectivity (linear vs. branched aldehyde product) and efficiency of the hydroformylation of unsaturated esters like this compound. uni-rostock.deuva.nl
Halocyclization Reactions (e.g., Bromolactonization, Iodolactonization)
Halocyclization reactions of unsaturated esters like this compound involve the intramolecular attack of a nucleophilic site (typically an oxygen atom from the ester group) on an alkene activated by a halogen. This process leads to the formation of cyclic products, specifically lactones in the case of 4-pentenoates. Bromolactonization and iodolactonization are common examples, often employing reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) for bromination, and N-iodosuccinimide (NIS) or iodine (I₂) for iodination.
Mechanism of Halonium Ion Formation and Nucleophilic Attack
The mechanism of halocyclization is initiated by the electrophilic attack of a halogen source on the alkene double bond of this compound. This results in the formation of a cyclic halonium ion intermediate. For instance, with bromine, a bromonium ion is formed. This highly reactive, three-membered ring intermediate bears a partial positive charge distributed between the two carbon atoms that were originally part of the double bond.
Following the formation of the halonium ion, the nucleophilic oxygen atom from the ester group attacks one of the carbon atoms of the cyclic intermediate. In the case of this compound, the internal nucleophilic attack by the ester oxygen on the carbon atom adjacent to the carbon bearing the halogen atom in the incipient halonium ion leads to the formation of a five-membered ring, yielding a γ-lactone product. The attack occurs at the carbon that can best accommodate the developing positive charge in the transition state, often the more substituted carbon, although steric factors also play a role. The departure of the ethyl group as ethanol (B145695) completes the cyclization process, resulting in the formation of a halomethyl-γ-butyrolactone.
Formation of Dihalo-Derivatives as Byproducts
While halocyclization is the desired intramolecular reaction, intermolecular addition of the halogen across the double bond can occur as a competing side reaction, leading to the formation of dihalo-derivatives. For this compound, this would result in the formation of an ethyl 4,5-dihalopentanoate. The extent of dihalo-derivative formation is influenced by reaction conditions, including the concentration of the halogenating agent, the solvent used, and the temperature. Using reagents like NBS or NIS in appropriate solvents often favors the intramolecular cyclization pathway over intermolecular addition. nih.gov
Reactions Involving the Ester Functionality
The ester functional group in this compound is a key site for various transformations, primarily involving nucleophilic attack at the carbonyl carbon.
Nucleophilic Substitution Reactions of the Ester Group
Esters undergo nucleophilic acyl substitution reactions, where a nucleophile replaces the alkoxy group (ethoxy group in this case). The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. fishersci.atnih.gov The alkoxy group then departs as a leaving group, regenerating the carbonyl and forming a new compound with the incorporated nucleophile. For this compound, various nucleophiles such as amines, alcohols, or hydride sources can react with the ester group under appropriate conditions. The reactivity of the ester towards nucleophilic substitution is generally lower compared to more reactive acyl derivatives like acid chlorides or acid anhydrides.
Hydrolysis Pathways and Esterase Catalysis in Biological Systems
Hydrolysis is a fundamental reaction of esters, resulting in the cleavage of the ester linkage to form a carboxylic acid and an alcohol. nih.gov this compound can undergo hydrolysis under acidic or basic conditions, or through enzymatic catalysis.
Acid-Catalyzed Hydrolysis: This reversible process involves protonation of the ester carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. nih.gov A tetrahedral intermediate is formed, followed by proton transfer and elimination of ethanol. nih.gov The equilibrium can be shifted towards the products (4-pentenoic acid and ethanol) by using an excess of water.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, hydroxide (B78521) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.gov The ethoxide ion is then eliminated, yielding 4-pentenoic acid. In the presence of base, the carboxylic acid is immediately deprotonated to form a carboxylate salt, making the reaction irreversible under these conditions. nih.gov Isotope labeling studies have supported that base-catalyzed hydrolysis proceeds via cleavage of the C-OR' bond. nih.gov
Esterase Catalysis: In biological systems, esterases (a class of enzymes) catalyze the hydrolysis of esters. These enzymes typically employ a catalytic triad (B1167595) (often serine, histidine, and aspartate) within their active site to facilitate the reaction. The mechanism involves the nucleophilic attack of a serine residue on the ester carbonyl, forming a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the carboxylic acid and regenerating the free enzyme. This enzymatic hydrolysis of this compound would yield 4-pentenoic acid and ethanol.
Carbonylation and Alkoxycarbonylation Reactions
Carbonylation reactions, which involve the incorporation of a carbon monoxide molecule into a substrate, are significant transformations in organic chemistry for the synthesis of various carbonyl-containing compounds. Alkoxycarbonylation, a specific type of carbonylation, introduces an alkoxycarbonyl group (-COOR) into a molecule, typically through the reaction of an unsaturated substrate with carbon monoxide and an alcohol. This compound, possessing both an ester functionality and a terminal alkene, can participate in such reactions, particularly at the alkene site. Palladium catalysts are frequently employed to facilitate these transformations. rsc.org
Palladium Catalytic Systems in Alkoxycarbonylation
Palladium catalytic systems are widely utilized for the alkoxycarbonylation of alkenes due to their activity and selectivity under relatively mild conditions. rsc.org The general process involves the reaction of an alkene with carbon monoxide and an alcohol in the presence of a palladium catalyst, often supported by various ligands. rsc.org While the direct alkoxycarbonylation of this compound is not explicitly detailed in every search result, related studies on the palladium-catalyzed carbonylation of similar unsaturated esters and pentenoic acid derivatives provide insight into the potential reactivity and catalytic systems involved. For instance, palladium catalysts have been shown to be effective in the carbonylation of unsaturated carbon-carbon bonds. uni-rostock.de Studies on the hydroxycarbonylation of pentenoic acid isomers to adipic acid also highlight the role of palladium catalysts, specifically with diphosphine ligands, in the functionalization of pentenoate structures. acs.org Another study investigated palladium-catalyzed amino- and alkoxycarbonylation of iodoarenes using aliphatic aminoalcohols, demonstrating the versatility of palladium in catalyzing alkoxycarbonylation reactions with different substrates and nucleophiles. acs.org Although this study focuses on iodoarenes, it provides context for palladium's role in facilitating the coupling of CO and a nucleophile (alcohol in alkoxycarbonylation) with an organic molecule. acs.org
The efficiency of palladium catalysts in alkoxycarbonylation is influenced by various factors, including the palladium source (e.g., Pd(OAc)₂), the presence and nature of ligands, the solvent, temperature, and CO pressure. rsc.orgacs.org
Ligand Effects on Catalytic Efficiency
The choice of ligand is crucial in palladium-catalyzed alkoxycarbonylation as ligands can significantly influence the catalyst's activity, stability, and selectivity (e.g., regioselectivity and chemoselectivity). rsc.org Ligands can tune the electronic and steric properties of the palladium center, thereby affecting substrate binding, insertion of CO, and reaction with the nucleophile. rsc.org
Research on palladium-catalyzed carbonylation reactions of various unsaturated compounds has explored the impact of different ligand systems. For example, studies on the alkoxycarbonylation of olefins have investigated the use of phosphine (B1218219) ligands, including bidentate and monodentate phosphines. iastate.edu While monodentate phosphines like triphenylphosphine (B44618) showed good yields for smaller olefins, achieving high regioselectivity with longer-chain olefins proved challenging. iastate.edu Bulky chelating phosphines have been developed to enhance linear selectivity in the alkoxycarbonylation of C5-C14 olefins. iastate.edu
In the context of pentenoates, studies on the hydroxycarbonylation of methyl pentenoates to dimethyl adipate (B1204190) have compared different bidentate pyridyl-substituted diphosphine ligands to established catalysts, indicating ongoing research into optimizing ligand systems for pentenoate transformations. uni-rostock.de The use of 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX) as a ligand in the palladium-catalyzed hydroxycarbonylation of pentenoic acids demonstrated high regioselectivity, suggesting that bulky substituents on the ligand can play a role in directing the reaction. acs.org
The development of new ligands, such as mono- and bidentate phosphines with heteroaromatic backbones, aims to overcome limitations of existing catalyst systems by influencing the formation of the palladium hydride and the alcoholysis step. rsc.org The presence of a basic substituent on the ligand can also improve catalyst durability through hemilabile coordination to the palladium center. rsc.org
While specific data tables detailing ligand effects solely on the alkoxycarbonylation of this compound were not found in the search results, the general principles and findings from studies on similar substrates highlight the critical role of ligand design in achieving efficient and selective palladium-catalyzed carbonylation of unsaturated esters.
Cascade and Tandem Reactions Utilizing this compound
This compound can serve as a substrate or a component in cascade and tandem reactions, which are sequences of two or more reactions that occur without isolation of intermediates. The presence of both the alkene and the ester functionalities provides opportunities for diverse transformations.
Cascade carbonylation reactions involving unsaturated compounds have been explored, where an initial reaction triggers a subsequent carbonylation step. For instance, palladium/light-induced atom transfer cyclization of alkyl iodides containing an alkene has been effectively sequenced with carbonylation to yield products like butyl 4-pentenoate. acs.org This suggests that an appropriately functionalized pentenoate structure could potentially be formed or utilized within a cascade carbonylation sequence.
Another example of a cascade process involves the reaction of N-(2-aminoethyl)pent-4-enamide or N-(2-hydroxyethyl)pent-4-enamide derivatives under palladium catalysis and CO atmosphere, leading to carbonylative double cyclization. mdpi.com While these substrates are amides rather than ethyl esters, the presence of the pent-4-enamide (B1609871) structure demonstrates the potential for cyclization and carbonylation reactions involving the pentenoyl moiety. The mechanism involves initial cyclization followed by CO insertion and intramolecular displacement. mdpi.com
Tandem reactions can also utilize the distinct reactivities of the alkene and ester groups in this compound. For example, a tandem Wessely oxidation and intramolecular Diels-Alder reaction has been reported for a related compound, ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate, leading to the synthesis of a complex cyclic structure. cdnsciencepub.com Although this involves a substituted pentenoate and different reaction types, it illustrates the potential for the alkene and ester to participate in a sequence of transformations.
Furthermore, the malonic ester synthesis of ethyl 2-methyl-4-pentenoate involves the alkylation of a malonic ester with alkyl bromides, including ethyl bromide. cgiar.org While this is a synthetic route to a substituted pentenoate rather than a reaction of this compound itself, it shows how the pentenoate structure can be constructed through multi-step processes.
The potential for this compound to participate in cascade and tandem reactions lies in the strategic design of reaction conditions and catalysts that can selectively address the alkene and ester functionalities in a sequential manner, leading to the formation of more complex molecules.
Catalysis in the Chemical Transformations of Ethyl 4 Pentenoate
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This allows for intimate mixing and often high activity and selectivity.
Acidic Catalysis (e.g., Sulfuric Acid)
Acidic catalysts are commonly employed in transformations involving ester hydrolysis, transesterification, or reactions involving the alkene that are promoted by protonation. Sulfuric acid (H₂SO₄) is a strong Brønsted acid frequently used in such applications.
Ethyl 4-pentenoate can undergo hydrolysis in the presence of acid catalysts to yield 4-pentenoic acid and ethanol (B145695). This is a fundamental reaction influenced by the acid concentration and temperature. Acidic conditions can also promote reactions at the alkene, such as hydration or isomerization, although the selectivity for these reactions depends heavily on the specific conditions and the presence of other functional groups. For instance, Fischer esterification, a method for synthesizing esters, can involve the reaction of 4-pentenoic acid with ethanol under acidic catalysis, such as with H₂SO₄. This process typically requires the removal of water to drive the equilibrium towards product formation, often achieved using techniques like a Dean-Stark trap. While effective, acidic catalysts like H₂SO₄ can be corrosive, posing challenges for catalyst recycling and potentially leading to environmental concerns. researchgate.net
Transition Metal Catalysis
Transition metal complexes are widely used in homogeneous catalysis due to their ability to activate a variety of chemical bonds and facilitate complex transformations.
Palladium catalysts are prominent in transformations of alkenes, including hydrogenation, isomerization, and cross-coupling reactions. Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) is a common precursor for generating active palladium catalytic species. fishersci.ienih.govwikipedia.orgamericanelements.comereztech.com
While direct reactions of this compound specifically with Pd(acac)₂ are not extensively detailed in the provided snippets, palladium catalysts in general are known to be effective in reactions involving alkene moieties. For example, palladium-catalyzed cross-coupling reactions have been widely studied. acs.orgorgsyn.org The activity and selectivity of palladium complexes are significantly influenced by the ligands coordinated to the metal center. acs.org
Rhodium complexes are known for their activity in hydrogenation, hydroformylation, and isomerization reactions of alkenes. nih.govfishersci.co.uknih.gov Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a well-known homogeneous rhodium catalyst used for the hydrogenation of alkenes. wikipedia.org
Rhodium-based catalysts have been explored for the hydroformylation of terminal olefins, showing high selectivity for linear aldehydes. rsc.org In the context of pentenoates, selective hydroformylation of the 4-pentenoate isomer using water-soluble rhodium catalysts with specific ligands has been investigated. rsc.org This highlights the potential of rhodium catalysis in functionalizing the terminal alkene of this compound.
Cobalt(II) acetate (B1210297) (Co(OAc)₂) is a cobalt salt that can act as a catalyst or catalyst precursor in various reactions, including polymerization. nih.govwikipedia.orgfishersci.caamericanelements.comthegoodscentscompany.comcobalt-nickel.net
Research has investigated the radical polymerization of ethyl 3-oxo-4-pentenoate in the presence of cobalt(II) acetate. tandfonline.com While this focuses on a related compound, ethyl 3-oxo-4-pentenoate (EAA), it demonstrates the potential of cobalt(II) acetate to influence polymerization processes involving pentenoate structures. In the studied radical polymerization of EAA, the rate of polymerization was found to be dependent on the concentrations of both cobalt(II) acetate and the monomer. tandfonline.com A proposed mechanism involves the formation of a complex between the cobalt(II) ion and the monomer, with initiation occurring through the interaction of this complex and free monomer. tandfonline.com Cobalt(II) acetate is also used as a precursor for various cobalt-based catalysts in industrial processes, including polymerization. cobalt-nickel.net
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This offers advantages in terms of catalyst separation and recycling.
Solid Acid Catalysts (e.g., H-β-Zeolite)
Solid acid catalysts, such as H-β-Zeolite, have been investigated for their role in the transformations of compounds structurally related to this compound, such as gamma-valerolactone (B192634) (GVL), which can be converted into derivatives like ethyl-4-ethoxy pentanoate (EEP). The formation of EEP involves the ring opening of GVL catalyzed by H-β-zeolite in ethanol, followed by etherification. acs.orgresearchgate.net Research indicates that the unique structure of H-β-zeolite, possessing strong Lewis acid sites and an optimal pore size, contributes to high selectivity in such reactions. acs.org Studies on the etherification of 2-naphthol (B1666908) with ethanol over solid acid catalysts, including H-Beta, have shown that H-Beta zeolite exhibits higher conversion and catalytic stability compared to other zeolites like H-MOR and H-ZSM-5, which is correlated to the amount and strength of its acid sites. researchgate.net
While direct studies on the catalytic transformation of this compound using H-β-Zeolite were not extensively detailed in the search results, the demonstrated activity of H-β-Zeolite in catalyzing reactions involving similar ester and cyclic ether structures suggests its potential applicability for transformations of this compound, particularly those involving acid-catalyzed mechanisms like esterification or rearrangements. Acidic zeolites, in general, have been mentioned in the context of the synthesis of this compound via esterification of 4-pentenoic acid with ethanol.
Supported Metal Catalysts (e.g., Pd/SiO2-C, Magnetic Nickel-Zirconium Nanoparticles)
Supported metal catalysts play a significant role in the catalytic transformations of unsaturated esters like this compound. Palladium on silica (B1680970) (Pd/SiO2) is a known heterogeneous catalyst used in various reactions, including hydrogenation, oxidation, and C-C coupling. samaterials.com Pd/SiO2 catalysts are recognized for their catalytic efficiency, versatility, and high selectivity, leading to the desired products with minimal byproducts. samaterials.com The properties of Pd/SiO2 catalysts, such as specific surface area, pore size distribution, and the dispersion of palladium nanoparticles, influence their catalytic activity and selectivity. psu.edusemanticscholar.org While direct examples of this compound transformations specifically using Pd/SiO2-C were not found, Pd-based catalysts, including those supported on zeolites, have been explored for the hydrogenation of related compounds like levulinic acid to valerate (B167501) esters, where they showed promising catalytic performance. rsc.org
Magnetic nickel-zirconium nanoparticles represent another class of supported metal catalysts with potential applications in transforming biomass derivatives. These nanoparticles offer the advantage of easy separation from the reaction mixture using a magnet, which is beneficial for catalyst recycling. cas.cnresearchgate.net Studies have shown that magnetic nickel-zirconium oxide catalysts and their partially reduced counterparts are efficient in the direct transformation of biomass derivatives, such as ethyl levulinate, into gamma-valerolactone (GVL). cas.cn For instance, hydrogen-reduced magnetic Zr₅Ni₅ nanoparticles demonstrated high activity in converting ethyl levulinate to GVL with high yields. cas.cn The acid-base bifunctionality of these nanocatalysts and the appropriate control of the nickel/zirconium ratio are crucial for improving selectivity and reaction rates. cas.cn Although the search results primarily focused on the conversion of ethyl levulinate, the demonstrated efficacy of magnetic nickel-zirconium nanoparticles in catalyzing transformations of similar ester compounds suggests their potential utility for catalytic reactions involving this compound, particularly those requiring hydrogenation or other metal-catalyzed pathways.
Biocatalysis and Enzymatic Transformations
Biocatalysis, utilizing enzymes as catalysts, offers an environmentally friendly approach to chemical transformations of this compound.
Haloperoxidases (e.g., V-dependent Chloroperoxidase from Curvularia inaequalis)
Haloperoxidases are enzymes that catalyze the oxidation of halides to hypohalous acids in the presence of hydrogen peroxide. nih.govudel.edu These hypohalous acids can then react with nucleophilic acceptors, such as alkenes, leading to halogenated compounds. udel.edu The vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) is a well-studied haloperoxidase known for its robustness and catalytic activity. nih.govudel.edu While direct examples involving this compound were not explicitly found, CiVCPO has been successfully used to catalyze the halolactonization of 4-pentenoic acid, which is the corresponding carboxylic acid of this compound. nih.govresearchgate.nettudelft.nl This reaction involves the formation of a halolactone from the unsaturated carboxylic acid. researchgate.net The enzyme generates hypohalites in situ from halides and hydrogen peroxide, which then facilitate the cyclization and halogenation of the double bond. nih.gov Research has explored scaling up the chemoenzymatic bromolactonization of 4-pentenoic acid using CiVCPO, highlighting the potential of this biocatalyst for preparative scale synthesis. nih.gov
Esterases in Hydrolysis
Esterases are enzymes that catalyze the hydrolysis of ester bonds, breaking them down into a carboxylic acid and an alcohol. evitachem.com this compound, being an ester, can undergo hydrolysis catalyzed by esterases to form 4-pentenoic acid and ethanol. This enzymatic hydrolysis is a crucial pathway for the metabolism of ester compounds in biological systems. Esterases, including lipases, have been investigated for their ability to selectively hydrolyze specific enantiomers of chiral esters, which can be relevant for the production of optically active compounds. google.comgoogle.com While specific details on the hydrolysis of this compound by particular esterases were not extensively provided in the search results, the general function of esterases in hydrolyzing esters confirms their potential role in the enzymatic transformation of this compound.
Green Chemistry Approaches in Catalysis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Applying these principles to the catalytic transformations of this compound involves exploring more sustainable reaction conditions and catalysts.
Solvent-Free Conditions
Conducting chemical reactions under solvent-free conditions, also referred to as "neat" conditions or using one of the reactants as the solvent ("external solvent-free"), is a key green chemistry approach. rsc.org Eliminating or reducing the use of conventional organic solvents minimizes waste generation, reduces environmental impact, and can improve reaction efficiency in certain cases. rsc.org While the search results did not provide specific examples of this compound transformations conducted under strictly solvent-free conditions, the concept of "external solvent-free" reactions is discussed in the broader context of green chemistry and the valorization of biomass-derived compounds like GVL, where the substrate itself can act as a solvent. rsc.org The development of catalytic systems that are active and selective in the absence of traditional organic solvents is an ongoing area of research in green chemistry.
Ionic Liquids as Catalytic Media
Ionic liquids (ILs), defined as salts that are liquid at or below 100°C, have garnered significant attention as environmentally benign alternatives to traditional volatile organic solvents in various chemical processes, including catalysis. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvation capabilities through cation and anion variation, make them attractive media for a wide range of catalytic transformations. researchgate.netresearchgate.netrsc.orgrsc.org Furthermore, ionic liquids can act not only as solvents but also as catalysts or support catalytic species, facilitating catalyst immobilization and recycling, which is crucial for developing sustainable chemical processes. researchgate.netrsc.orgdokumen.pub
While the direct catalytic transformation of this compound specifically within ionic liquids as the sole catalytic medium is an area of ongoing research, studies on related pentenoate structures and similar alkene-involved reactions in ionic liquids provide valuable insights into their potential applications.
One relevant example involves the synthesis of α-hydroxy esters via the glyoxylate-ene reaction, where chloroaluminate ionic liquids have been successfully employed as both the solvent and catalyst. In a specific instance, the reaction between α-methyl styrene (B11656) and ethyl glyoxylate (B1226380) in a chloroaluminate ionic liquid composed of AlCl3 and 1-butyl-3-methylimidazolium chloride ([bmim]Cl) resulted in the formation of ethyl α-hydroxy-4-phenyl-4-pentenoate. cjcatal.comcjcatal.com This reaction, which involves an alkene similar in structure to the pentenoate moiety in this compound, proceeded with high efficiency under mild conditions. cjcatal.comcjcatal.com The ionic liquid facilitated the reaction, yielding a high percentage of the desired product. cjcatal.comcjcatal.com
Detailed research findings from this study indicate that the chloroaluminate ionic liquid, with an AlCl3/[bmim]Cl molar ratio of 2, provided excellent catalytic activity. The reaction was conducted at 15 ℃ for 4 hours. cjcatal.comcjcatal.com
| Reactants | Ionic Liquid Catalyst/Solvent | Molar Ratio (AlCl₃/[bmim]Cl) | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| α-methyl styrene, Ethyl glyoxylate | [bmim]Cl/AlCl₃ | 2 | 15 | 4 | Ethyl α-hydroxy-4-phenyl-4-pentenoate | 95.2 |
This example demonstrates the capacity of certain ionic liquids, particularly Lewis acidic chloroaluminate systems, to catalyze ene reactions involving alkene substrates. The high yield obtained suggests that ionic liquids can provide a favorable reaction environment that promotes both reactivity and selectivity. cjcatal.comcjcatal.com Furthermore, the reusability of the chloroaluminate ionic liquid in this reaction highlights an important advantage of using ionic liquids as catalytic media, contributing to more sustainable chemical processes. cjcatal.comcjcatal.com
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of ethyl 4-pentenoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), offer a complete picture of the molecule's atomic arrangement and connectivity.
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals are characterized by their chemical shift (δ), multiplicity, and integration value.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-5' (CH₃-CH₂-O) | 1.25 | Triplet | 3H |
| H-3 (-CH₂-CH=) | 2.33 | Quartet | 2H |
| H-2 (-CH₂-C=O) | 2.40 | Triplet | 2H |
| H-5 (CH₂=CH-) | 4.13 | Quartet | 2H |
| H-4' (=CH₂) | 5.01 - 5.10 | Multiplet | 2H |
| H-4 (=CH-) | 5.79 - 5.93 | Multiplet | 1H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-5' (CH₃) | 14.2 |
| C-3 (-CH₂-) | 29.5 |
| C-2 (-CH₂-) | 33.5 |
| C-5 (O-CH₂) | 60.3 |
| C-4' (=CH₂) | 115.3 |
| C-4 (=CH) | 136.8 |
| C-1 (C=O) | 173.0 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nist.gov The spectrum for this compound shows several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3080 | =C-H Stretch | Alkene |
| ~2980 | C-H Stretch | Alkane |
| ~1740 | C=O Stretch | Ester |
| ~1645 | C=C Stretch | Alkene |
| ~1170 | C-O Stretch | Ester |
| ~915 | =C-H Bend (out-of-plane) | Alkene |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components of a mixture. For a pure sample of this compound, GC provides the retention time, and MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. nih.gov The molecular ion peak for this compound (C₇H₁₂O₂) is expected at an m/z of approximately 128, corresponding to its molecular weight. nist.gov
GC-MS analysis reveals characteristic fragment ions that help confirm the structure. The most common fragmentation patterns involve the cleavage of bonds adjacent to the carbonyl group and rearrangements. nih.gov
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern provides a fingerprint for the molecule's structure.
The molecular ion [C₇H₁₂O₂]⁺ is observed at m/z 128. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the acyl group. A significant fragmentation pathway for ethyl esters is the McLafferty rearrangement.
| m/z Value | Proposed Fragment Ion | Possible Origin |
| 128 | [CH₂=CHCH₂CH₂COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |
| 83 | [CH₂=CHCH₂CH₂CO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 55 | [CH₂=CHCH₂]⁺ or [CH₂CH₂CO]⁺ | Allyl cation via cleavage or other fragmentations |
| 29 | [CH₃CH₂]⁺ | Ethyl cation from the ester group |
| 27 | [CH=CH₂]⁺ | Vinyl cation |
Computational Chemistry Methodologies
Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating various molecular properties with good accuracy.
For a molecule like this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm structural assignments.
Analyze Electronic Properties: Investigate the electronic landscape of the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents.
While specific DFT studies exclusively on this compound are not widely published, the methodology is routinely applied to similar ester compounds to understand their reactivity and properties. These studies provide a robust theoretical framework that supports and explains the experimental spectroscopic findings.
Modeling Transition States and Predicting Selectivity Trends
Computational chemistry provides powerful tools for modeling the transition states of chemical reactions involving this compound. By calculating the energy of these transient structures, chemists can predict the feasibility and selectivity of a given transformation. Machine learning (ML) has emerged as a particularly potent approach, where algorithms are trained on existing datasets to develop statistical models. nih.gov For predicting selectivity, a supervised learning strategy is typically employed, which correlates molecular representations with a target outcome. nih.gov
The process involves creating detailed featurizations of the molecule that describe both local properties (e.g., atomic charges, bond orders) and global properties. nih.gov This allows the model to differentiate between competing reaction sites or pathways. By analyzing the calculated energies of the various possible transition states, these models can forecast which product is more likely to form, providing invaluable insight for synthesis planning. rsc.org
Prediction of Regioselectivity (e.g., in Heck Reactions)
The Heck reaction, a cornerstone of carbon-carbon bond formation, can produce different regioisomers when using unsymmetrical alkenes like this compound. Computational methods have been developed to predict whether the reaction will yield the linear (β) or branched (α) isomer. nih.gov
A common rule of thumb suggests that alkenes with electron-withdrawing groups tend to favor the formation of the linear (β) product. nih.gov Quantum chemistry (QM)-based workflows can provide more precise predictions by computing the relative energies of the key intermediates for both the neutral and cationic reaction pathways. nih.gov These automated methods involve a conformational search followed by single-point energy calculations to determine the most stable pathway, and thus the major regioisomer. nih.govresearchgate.net This approach allows for the high-throughput screening and prediction of reaction outcomes for thousands of potential reactions. nih.gov
| Computational Step | Purpose | Methodology Example | Reference |
|---|---|---|---|
| Conformational Search | Identify low-energy geometries of reactants and intermediates. | GFNFF-xTB | nih.gov |
| Geometry Optimization | Refine the molecular structures found in the search. | GFN2-xTB | nih.gov |
| Single-Point Energy Calculation | Compute accurate relative energies of intermediates for α and β pathways. | r²SCAN-3c | nih.gov |
| Outcome Prediction | Determine the favored regioisomer based on the lowest energy pathway. | Comparison of α vs. β intermediate energies | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a method to observe the motion and interactions of molecules over time, providing a deeper understanding of dynamic processes that cannot be captured by static models. sciopen.com In the context of catalysis, MD simulations are crucial for exploring reaction mechanisms and the behavior of molecules like this compound within a complex reaction environment. mdpi.com
In metal-catalyzed reactions, the coordination of the alkene's double bond to the metal center is a critical step. MD simulations can model this process at an atomic level. mdpi.com By simulating the trajectory of this compound as it approaches a catalyst, researchers can observe the preferred orientation and geometry of the alkene-catalyst complex. These simulations reveal details about the dynamic interactions, such as bond formation and breaking, that govern the catalytic cycle. chemrxiv.org This information is vital for understanding how the catalyst structure influences the reaction's efficiency and selectivity.
A fundamental aspect of computational chemistry is the validation of theoretical results against experimental data. The predictions made by computational models, such as optimized molecular geometries or predicted reaction outcomes for this compound, must be corroborated by physical measurements. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for structure determination. chemrxiv.org A strong correlation between the computationally predicted parameters (e.g., bond lengths, angles, NMR chemical shifts) and the experimentally measured values lends confidence to the theoretical model, confirming its accuracy and predictive power.
Molecular Docking and Binding Affinity Studies (e.g., Enzyme-Ligand Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with the active site of a protein or enzyme. nih.gov The process involves sampling numerous possible conformations and using a scoring function to rank them based on their predicted binding affinity. researchgate.net
A computational study investigating a derivative, Ethyl 4-(4-methylphenyl)-4-pentenoate, highlighted its potential as an antiviral agent by targeting the Dengue virus NS2B-NS3 protease. researchgate.net In this in silico analysis, the compound was docked into the enzyme's active site, and its binding affinity was calculated. The stability of the resulting enzyme-ligand complex was further confirmed using molecular simulation studies. researchgate.net Such studies demonstrate the utility of molecular docking for identifying and evaluating the potential of molecules to interact with biological targets. nih.gov
| Compound | Target Enzyme | DENV Serotype | Binding Score (C-score) | Reference |
|---|---|---|---|---|
| Ethyl 4-(4-methylphenyl)-4-pentenoate | NS2B-NS3 Protease | DENV-1 | 4.39 | researchgate.net |
| Ethyl 4-(4-methylphenyl)-4-pentenoate | NS2B-NS3 Protease | DENV-2 | 5.60 | researchgate.net |
| Ethyl 4-(4-methylphenyl)-4-pentenoate | NS2B-NS3 Protease | DENV-3 | 5.85 | researchgate.net |
| Ethyl 4-(4-methylphenyl)-4-pentenoate | NS2B-NS3 Protease | DENV-4 | 6.32 | researchgate.net |
Computational Approaches to Resolve Contradictory Reactivity Data
Experimental data on chemical reactivity can sometimes be ambiguous or appear contradictory, particularly when reaction conditions are complex or when only the major product is reported in the literature. nih.gov Computational chemistry offers a powerful means to resolve such discrepancies. By building accurate models of the reaction pathways, researchers can gain a more complete picture of the factors governing the reaction outcome.
For instance, in Heck reactions, automated QM-based workflows can calculate the energy profiles for both neutral and cationic pathways, for both linear and branched products. nih.govresearchgate.net If experimental results are unclear, these calculations can definitively show which pathway is energetically favored under specific conditions, thereby explaining the observed product distribution. This predictive capability is especially valuable for analyzing large datasets of reactions where experimental reports may be incomplete, helping to clarify the underlying principles of reactivity and selectivity. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The unique structure of ethyl 4-pentenoate makes it a valuable precursor in the construction of complex molecular architectures. Its ability to undergo transformations at both the ester and the double bond allows for the strategic introduction of various functional groups and the formation of cyclic structures.
Synthesis of Derivatives (e.g., 5-Iodomethyl-dihydro-furan-2-one)
This compound serves as a ready precursor to γ-lactones, a common structural motif in many natural products. A key transformation in this regard is iodolactonization. This reaction first requires the hydrolysis of the ethyl ester to the corresponding 4-pentenoic acid. The subsequent treatment of 4-pentenoic acid with iodine and a mild base, such as sodium bicarbonate, triggers an intramolecular cyclization.
The reaction proceeds via the formation of a cyclic iodonium ion intermediate from the terminal alkene. The carboxylate anion then acts as an internal nucleophile, attacking the iodonium ion to form the five-membered lactone ring. This process is highly stereoselective and provides a reliable method for the synthesis of derivatives like 5-iodomethyl-dihydro-furan-2-one.
Table 1: Iodolactonization of 4-Pentenoic Acid
| Reactants | Reagents | Product | Reaction Type |
| 4-Pentenoic Acid | 1. I2 2. NaHCO3 | 5-Iodomethyl-dihydro-furan-2-one | Intramolecular Cyclization |
Precursor in Total Synthesis of Biologically Active Polyketides (e.g., Discodermolide)
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The repeating propionate or acetate (B1210297) units that form the backbone of many polyketides make small, functionalized molecules like this compound attractive as potential starting materials. While a direct application of this compound in the published total syntheses of the complex polyketide Discodermolide is not explicitly detailed, its structural motifs are relevant to polyketide synthesis. The terminal vinyl group and the ethyl ester can be elaborated into the complex stereochemical arrays found in such natural products. For instance, the vinyl group can undergo various transformations, including oxidation, hydroboration, or metathesis, to build upon the carbon skeleton.
Role as an Annelating Agent (e.g., Nazarov's Reagent)
This compound can be considered a precursor to a class of powerful annelating agents known as Nazarov's reagents. Specifically, its derivative, ethyl 3-oxo-4-pentenoate, is a well-established Nazarov's reagent. Annelating agents are used to build new rings onto existing molecular frameworks. In the Nazarov cyclization, a divinyl ketone is prompted by a Lewis acid or protic acid to undergo a 4π-electrocyclic reaction, forming a cyclopentenone ring. Ethyl 3-oxo-4-pentenoate provides the necessary structural components for this type of transformation, making it a valuable tool in the synthesis of five-membered ring systems.
Synthesis of Substituted Esters (e.g., Ethyl α-Hydroxy-4-phenyl-4-pentenoate)
The reactivity of both the ester and the alkene in this compound allows for the synthesis of a variety of substituted esters. For example, the synthesis of a molecule such as ethyl α-hydroxy-4-phenyl-4-pentenoate would involve a multi-step sequence. One plausible route could involve the α-bromination of this compound, followed by a nucleophilic substitution with a hydroxide (B78521) source to introduce the α-hydroxy group. The terminal double bond could then be functionalized, for instance, through a Heck reaction with an aryl halide to introduce the phenyl group at the 4-position. This highlights how the two reactive sites of this compound can be sequentially manipulated to create more complex and highly functionalized ester derivatives.
Polymerization and Copolymerization Studies
The presence of a terminal double bond makes this compound a monomer suitable for polymerization reactions. The kinetics and mechanisms of these polymerizations are of significant interest in materials science for the development of new polymers with tailored properties.
Radical Polymerization and Copolymerization Kinetics
While extensive kinetic studies on the radical polymerization of this compound itself are not widely published, research on structurally similar monomers provides insight into its expected behavior. The kinetics of free-radical polymerization are typically described by the interplay of three main steps: initiation, propagation, and termination. The rate of polymerization is dependent on the concentrations of the monomer and the initiator, as well as the rate constants for each of these steps.
Studies on the radical copolymerization of a derivative, ethyl 3-oxo-4-pentenoate, with methyl methacrylate have been conducted. In such copolymerizations, the monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative preference of a growing polymer chain to add a monomer of its own kind or the other monomer. These ratios are determined experimentally and are influenced by the electronic and steric properties of the monomers involved. For vinyl esters, the reactivity in radical polymerization can be influenced by the nature of the ester group.
Table 2: Key Parameters in Radical Polymerization Kinetics
| Parameter | Symbol | Description |
| Rate of Polymerization | Rp | The rate at which monomer is converted to polymer. |
| Initiator Concentration | [I] | The concentration of the radical initiator. |
| Monomer Concentration | [M] | The concentration of the monomer. |
| Monomer Reactivity Ratios | r1, r2 | In copolymerization, these ratios describe the relative reactivity of a growing polymer chain towards the two different monomers. |
Synthesis of Polymeric Derivatives (e.g., Poly[2-(4-pentenoyloxy)ethyl methacrylate])
A key application of this compound is in the synthesis of novel monomers for subsequent polymerization. An example is the formation of poly[2-(4-pentenoyloxy)ethyl methacrylate]. The synthesis of this polymer is a two-step process:
Monomer Synthesis : The monomer, 2-(4-pentenoyloxy)ethyl methacrylate, can be synthesized via a transesterification reaction between this compound and 2-hydroxyethyl methacrylate (HEMA). This reaction involves the exchange of the ethyl group of the ester with the 2-hydroxyethyl methacrylate moiety, typically catalyzed by an acid or a base.
Polymerization : The resulting monomer, which now contains a polymerizable methacrylate group and a pendant pentenoate chain, can be polymerized using standard free-radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for good control over the molecular weight and architecture of the final polymer.
The resulting polymer, poly[2-(4-pentenoyloxy)ethyl methacrylate], possesses vinyl groups along its side chains, which are available for further modification or crosslinking.
Crosslinking and Photopolymerization Applications
The vinyl group in this compound allows it to be used in crosslinking and photopolymerization applications. In copolymerizations with multifunctional monomers (crosslinkers), this compound can be incorporated into a three-dimensional polymer network. This is particularly useful in the formulation of resins and coatings.
Photopolymerization is another area where this compound can be applied. This process uses light to initiate a polymerization reaction. The vinyl group of this compound can participate in free-radical photopolymerization, making it a potential component in UV-curable coatings, inks, and adhesives. When exposed to a light source, typically in the presence of a photoinitiator, the double bond can react to form a crosslinked polymer network, leading to the rapid curing of the material.
Synthesis of Bio-Based Polycarbonates with Vinyl Side Chains
This compound serves as a precursor to bio-based monomers for the synthesis of functional polycarbonates. A derivative of 4-pentenoic acid, glycidyl 4-pentenoate (GPA), can be synthesized and subsequently copolymerized with carbon dioxide (CO₂) using a binary catalyst system like SalenCoCl/PPNCl. This process yields bio-based polycarbonates with pendant vinyl side chains.
The significance of this synthesis is that the vinyl groups from the original pentenoate structure are preserved during the polymerization. These vinyl side chains provide sites for post-polymerization modification. For example, thiol-ene click chemistry can be used to attach functional molecules to the polymer backbone, allowing for the tailoring of the polycarbonate's properties for specific applications. Terpolymerization of GPA with other epoxides, such as propylene (B89431) oxide, and CO₂ allows for the adjustment of the glass transition temperature of the resulting polycarbonate.
Development of Biofuels and Biofuel Additives
The drive to develop sustainable energy sources has led to research into biomass-derived fuels and fuel additives. This compound is a platform chemical that can be converted into compounds suitable for these applications.
Synthesis of Ethyl-4-Ethoxy Pentanoate (EEP) as a Bioether
Ethyl-4-ethoxy pentanoate (EEP) is a promising bioether that can be used as a biofuel additive. It can be synthesized from this compound through the acid-catalyzed addition of ethanol (B145695) across the terminal double bond. In this reaction, a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), protonates the double bond, leading to the formation of a carbocation intermediate. A molecule of ethanol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether product, EEP.
An alternative route to EEP involves the reductive etherification of ethyl levulinate, another biomass-derived chemical. This process likely proceeds through a tandem acetalization-hydrogenolysis pathway. The standard molar combustion enthalpy of EEP has been determined to be approximately -5658 kJ mol⁻¹, which is significantly higher than that of γ-valerolactone (GVL), another prominent biofuel candidate.
Evaluation as a Potential Alternative Chemical to Petrochemical Compounds
This compound, derivable from renewable resources like lignocellulosic biomass, is a valuable platform chemical that can serve as a building block for a variety of chemicals, potentially replacing those currently derived from petroleum. Its two distinct functional groups, the ester and the terminal alkene, allow for a wide range of chemical transformations.
Biological Relevance and Natural Product Chemistry
Natural Occurrence and Isolation from Plant Sources
Ethyl 4-pentenoate has been identified in the volatile organic compounds produced by certain plant species.
Identification in Leaf Oil of Prunus phaeosticta
This compound has been found in the leaf oil of Prunus phaeosticta, specifically from Taiwan. thermofisher.comchemicalbook.comcymitquimica.com Its presence in this plant's leaf oil suggests a potential role in the plant's natural chemistry. The extraction of this compound from Prunus phaeosticta has been performed using techniques such as gas chromatography-mass spectrometry (GC-MS), which confirmed its presence.
Presence in Vetiveria zizanioides
While this compound itself is not explicitly mentioned as a major component in the search results for Vetiveria zizanioides, derivatives and other related compounds are found in its essential oil. Vetiveria zizanioides (Vetiver grass) is known for its essential oil extracted from the roots, which contains various sesquiterpenes like α-vetivone, β-vetivone, and khusimone. wikipedia.orgijpsonline.com Some studies investigating the antiviral properties of compounds from Vetiveria zizanioides have focused on derivatives like ethyl 4-(4-methylphenyl)-4-pentenoate. onehealthjournal.orgresearchgate.netproquest.comnih.gov
Biological Activities of this compound and its Derivatives
Research indicates that this compound and its derivatives possess various biological activities, including antimicrobial and antiviral effects.
Antimicrobial Effects (e.g., against Staphylococcus aureus)
Research suggests that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies indicate its potential efficacy, including significant inhibition of the growth of Staphylococcus aureus. This suggests a potential use as a natural preservative or therapeutic agent against bacterial infections.
Data Table: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Low |
Antiviral Properties of Derivatives (e.g., Ethyl 4-(4-methylphenyl)-4-pentenoate against Dengue Virus NS2B-NS3 Protease)
Derivatives of this compound have shown antiviral properties. Specifically, ethyl 4-(4-methylphenyl)-4-pentenoate, a derivative found in Vetiveria zizanioides, has been studied for its inhibitory effects against the Dengue virus NS2B-NS3 protease. onehealthjournal.orgresearchgate.netproquest.comnih.gov This protease is crucial for viral replication and is considered a significant antiviral target. scispace.comeurekaselect.comrsc.orgresearchgate.net Computational studies, including molecular dynamics and docking, have revealed that this derivative can inhibit the dengue NS2B-NS3 protease and potentially prevent viral assembly. onehealthjournal.orgresearchgate.netproquest.comnih.gov The 4-methylphenyl substitution in this derivative is thought to enhance interactions with the viral protease active sites compared to the unsubstituted compound.
Role in Plant Defense Mechanisms
The identification of this compound in the leaf oil of Prunus phaeosticta suggests a potential role in the plant's defense mechanisms. thermofisher.comchemicalbook.comcymitquimica.com While the specific mechanisms are still under investigation, the presence of such compounds in plant volatile oils is often associated with defense against herbivores or pathogens. Plant defense mechanisms can involve the suppression of protein synthesis processes as an antiviral strategy. nih.gov
Metabolic Pathways Involving Ester Hydrolysis in Biological Systems
This compound, as an ester compound, can undergo metabolic transformation in biological systems primarily through the process of hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of a carboxylic acid and an alcohol. In the case of this compound, the hydrolysis yields 4-pentenoic acid and ethanol (B145695). uni.lu
This hydrolysis is typically catalyzed by a group of enzymes known as esterases. uni.lu Esterases are widespread enzymes found in various organisms, playing crucial roles in the metabolism and detoxification of ester-containing compounds. uni.luepa.govfishersci.ca The mechanism of ester hydrolysis catalyzed by these enzymes generally involves a nucleophilic attack on the carbonyl carbon of the ester group. fishersci.ca
The metabolic fate of this compound following hydrolysis is then linked to the metabolic pathways of its hydrolysis products, 4-pentenoic acid and ethanol. Ethanol is a common biological molecule that is further metabolized through known pathways, primarily involving oxidation to acetaldehyde (B116499) and then to acetyl-CoA.
4-pentenoic acid, the other hydrolysis product, can enter various metabolic routes. Research on pentenoate derivatives suggests their involvement in lipid metabolism. nih.gov For instance, 4-pentenoic acid can undergo further oxidation. One described minor pathway for the metabolism of 4-pentenoic acid involves its conversion to trans-2,4-pentadienoyl coenzyme A, which is subsequently metabolized via β-oxidation. Studies on related compounds like 2-keto-4-pentenoate in microorganisms show degradation into smaller molecules such as pyruvate (B1213749) and acetaldehyde.
The hydrolysis of this compound is a key step in its biotransformation, making the resulting 4-pentenoic acid available for subsequent metabolic processes within the organism.
Detailed research findings highlight the ubiquitous nature of esterase-catalyzed hydrolysis in the metabolism of ester compounds across diverse biological systems. uni.luepa.govfishersci.ca While specific kinetic data for the enzymatic hydrolysis of this compound in various organisms may require more targeted studies, the general principles of esterase activity and the known metabolic fates of 4-pentenoic acid and ethanol provide a framework for understanding its biological processing.
An overview of the hydrolysis reaction is presented in the table below:
| Substrate | Enzyme Class | Products |
| This compound | Esterase | 4-Pentenoic acid, Ethanol |
Comparative Analysis with Analogous Compounds
Structural Analogues and Their Reactivity Profiles
Structural analogues of Ethyl 4-pentenoate share the basic pentenoate framework but differ in specific substituents. These differences can lead to notable variations in their chemical and physical characteristics.
Comparison with Mthis compound (e.g., Influence of Alkyl Chain on Volatility, Solubility, and Reactivity)
Mthis compound is a direct structural analogue of this compound, differing only in the alkyl group of the ester moiety (methyl vs. ethyl). This seemingly small difference in the alkyl chain has a measurable impact on their physical properties.
| Property | This compound | Mthis compound | Difference | Source |
| Molecular Formula | C7H12O2 | C6H10O2 | +CH2 | nih.govnih.gov |
| Molecular Weight | 128.17 g/mol | 114.14 g/mol | +14.03 g/mol | nih.govnih.gov |
| Boiling Point | 146 °C (lit.) | 125.00 to 127.00 °C @ 760.00 mm Hg nih.gov | Higher for this compound | nih.gov |
| Specific Gravity | 0.89300 to 0.90300 @ 25.00 °C thegoodscentscompany.com | 0.92100 to 0.92300 @ 25.00 °C thegoodscentscompany.com | Lower for this compound | thegoodscentscompany.comthegoodscentscompany.com |
| Flash Point | 37.78 °C (100.00 °F) TCC thegoodscentscompany.com | 28.89 °C (84.00 °F) TCC thegoodscentscompany.com | Higher for this compound | thegoodscentscompany.comthegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in propylene (B89431) glycol nih.gov | Colourless liquid; Green fruity aroma nih.gov | Differences in water/organic solvent solubility expected based on LogP | nih.govnih.gov |
| XLogP (predicted) | 1.5 uni.lu | 1.2 uni.lu | Higher for this compound | uni.luuni.lu |
The longer ethyl chain in this compound contributes to a higher molecular weight and generally leads to a higher boiling point compared to Mthis compound. nih.govnih.gov The increase in the nonpolar alkyl chain also influences solubility, making ethyl esters typically more lipophilic than their methyl counterparts. This is reflected in the predicted XLogP values, where this compound has a higher value (1.5) than Mthis compound (1.2). uni.luuni.lu While both are described as having a green fruity aroma, their volatility, influenced by boiling point and molecular weight, would differ, potentially affecting their use in flavor and fragrance applications. nih.govnih.govthegoodscentscompany.comthegoodscentscompany.com
In terms of reactivity, the fundamental reactive centers – the ester group and the terminal alkene – are present in both compounds. However, the slightly different electronic and steric properties imparted by the ethyl group compared to the methyl group can subtly influence reaction rates and selectivities in certain transformations. For instance, the bulkier ethyl group might slightly hinder reactions at the carbonyl center compared to the methyl group. Literature suggests that the shorter alkyl chain of methyl esters may enhance dispersion stability in certain applications, such as silicon nanoparticle surface modifications, compared to ethyl analogs.
Impact of Functional Group Modifications on Biological Activity and Reactivity
Modifications to the functional groups or the carbon chain of pentenoate esters can significantly alter their biological activity and reactivity. The ester group itself can undergo hydrolysis catalyzed by esterases in biological systems. The presence of the terminal double bond provides a site for various reactions, including oxidation, reduction, and addition reactions.
Introducing different functional groups or modifying the existing ones can lead to derivatives with altered properties. For example, replacing the ethyl group with a bulkier or more lipophilic group can affect how the molecule interacts with biological targets or its partitioning in different phases. Similarly, modifications to the pentenoate chain, such as the introduction of hydroxyl, amino, or halogen groups, or changing the position of the double bond, can profoundly impact biological activity and chemical reactivity. mdpi.com
An example of the impact of functional group modification on biological activity is seen in the derivative Ethyl 4-(4-Methylphenyl)-4-Pentenoate. The addition of a 4-methylphenyl group at the C4 position confers antiviral properties, specifically inhibiting the dengue virus NS2B–NS3 protease. This highlights how the introduction of an aromatic group can enhance interactions with enzyme active sites, a key consideration in drug design.
The position of the double bond also plays a crucial role in reactivity. For instance, this compound, with its terminal double bond, favors lactonization in certain reactions, whereas isomers with internal double bonds may yield different products under similar conditions.
Reactivity Differences in Specific Reaction Types
This compound participates in reactions characteristic of both esters and alkenes. Its reactivity can be compared to analogues in specific reaction types to understand the influence of structural variations.
Esters, in general, are less reactive towards nucleophiles compared to acid halides and anhydrides. wikipedia.orgucsb.edu They undergo reactions such as hydrolysis, alcoholysis, and aminolysis, typically via nucleophilic acyl substitution mechanisms. wikipedia.orggeeksforgeeks.org The presence of the alkene allows for electrophilic addition reactions, hydrogenation, oxidation, and other transformations involving the double bond.
In palladium-catalyzed carbon-carbon bond formation reactions, such as Heck reactions, this compound can be used to form lactones. Its terminal double bond makes it a suitable substrate for reactions like alkoxycarbonylation. For example, the alkoxycarbonylation of this compound with ethyl formate (B1220265) using a palladium catalytic system has been shown to produce diethyl adipate (B1204190). rsc.org
Comparing the reactivity of this compound with Mthis compound in specific reactions might reveal subtle differences in reaction rates or selectivities due to the different steric and electronic effects of the alkyl groups. While general ester and alkene reactions would be expected for both, the rate or efficiency might vary depending on the specific reaction conditions and catalysts used.
The position of the double bond significantly impacts reactivity. Ethyl 3-pentenoate, an isomer of this compound with the double bond at the C3 position, exhibits different reactivity, as seen in nickel-catalyzed isomerization reactions where this compound can be converted to Ethyl 3-pentenoate.
Structure-Activity Relationship Studies of Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate structural features of a series of compounds with their biological activity or chemical reactivity. For this compound derivatives, SAR studies would explore how modifications to the ester group, the alkene, or the carbon chain influence specific properties or activities.
While extensive SAR studies specifically focused on a broad range of this compound derivatives were not prominently detailed in the search results, the example of Ethyl 4-(4-Methylphenyl)-4-Pentenoate provides a clear illustration of SAR principles. The addition of the 4-methylphenyl group dramatically changes the biological activity, conferring antiviral properties. This suggests that substituents on the carbon chain, particularly near the alkene or ester group, can significantly influence interactions with biological targets.
SAR studies often involve synthesizing a series of analogues with systematic modifications and evaluating their activity in a specific assay. This allows researchers to identify key structural elements responsible for the observed activity. For pentenoate esters, SAR studies could investigate:
The effect of varying the ester alkyl chain length and branching on properties like lipophilicity, metabolism (hydrolysis by esterases), and interaction with enzyme active sites.
The impact of substituents on the carbon chain (e.g., halogens, hydroxyl groups, aromatic rings) on biological activity (e.g., antimicrobial, antiviral) and chemical reactivity.
The influence of the double bond position and geometry (cis/trans) on reactivity and biological interactions.
SAR studies can utilize both experimental data and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to build predictive models relating structure to activity. biolscigroup.us These studies are crucial for rational design of new compounds with improved properties or desired activities. biolscigroup.usresearchgate.netmdpi.com
Q & A
Q. What are the standard protocols for synthesizing Ethyl 4-pentenoate, and how can purity be validated?
this compound is commonly synthesized via esterification of 4-pentenoic acid with ethanol under acidic catalysis. Researchers should optimize reaction parameters (e.g., molar ratios, temperature) and monitor progress using thin-layer chromatography (TLC). Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and absence of byproducts. Quantify yield using gravimetric analysis and compare against theoretical values .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the ester group (δ 4.1–4.3 ppm for –CH2O–) and alkene protons (δ 5.0–5.8 ppm).
- IR spectroscopy : To identify C=O (∼1740 cm⁻¹) and C-O (∼1200 cm⁻¹) stretches.
- GC-MS : For molecular ion peak (m/z 142) and fragmentation pattern analysis. Cross-referencing with databases (e.g., NIST) ensures accurate identification .
Q. How can researchers control variables in catalytic reactions involving this compound?
For reactions like cyclopropanation or Heck coupling, control:
- Catalyst loading : Optimize via trial experiments (e.g., 1–5 mol% Rh or Pd catalysts).
- Solvent polarity : Test aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
- Temperature : Use gradient experiments to determine optimal thermal conditions. Document deviations using error bars in kinetic plots and validate reproducibility via triplicate trials .
Advanced Research Questions
Q. What methodological strategies address low cis-selectivity in this compound-mediated cyclopropanation?
Low cis-selectivity in Rh-catalyzed cyclopropanation can arise from steric hindrance or electronic effects. Mitigate this by:
- Screening chiral ligands (e.g., phosphine or iminocarbene ligands) to enhance stereocontrol.
- Adjusting substrate electronics (e.g., electron-withdrawing groups on styrenes).
- Using computational DFT studies to model transition states and predict selectivity trends .
Q. How should researchers design kinetic studies for this compound in Grubbs' coupling reactions?
- Independent variables : Catalyst concentration, temperature, and alkene substrate ratio.
- Dependent variables : Reaction rate (monitored via GC) and turnover frequency (TOF).
- Data analysis : Apply the Arrhenius equation to calculate activation energy (Ea) and use ANOVA to assess significance of variable interactions. Include error bars for replicate measurements .
Q. What computational approaches complement experimental studies of this compound reaction mechanisms?
Combine molecular dynamics (MD) simulations with density functional theory (DFT) to:
Q. How can contradictory data on this compound’s reactivity under oxidative conditions be resolved?
Contradictions may stem from uncontrolled variables (e.g., trace metal impurities or moisture). Address this by:
- Replicating experiments under inert atmospheres (glovebox).
- Using high-purity solvents (HPLC-grade) and rigorous substrate drying.
- Applying multivariate analysis (e.g., PCA) to identify confounding factors. Publish raw data and methodological details to facilitate peer validation .
Methodological Best Practices
- Data Presentation : Include processed data tables with standard deviations and raw data in appendices. Use graphs with error bars to illustrate statistical significance .
- Literature Review : Compare findings with prior studies (e.g., Rh-catalyzed cyclopropanation yields ). Use citation tools like Zotero for systematic referencing .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data deposition (e.g., Cambridge Structural Database for crystallographic data) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
